Cas no 1804774-40-0 (2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine)
2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine
-
- Inchi: 1S/C8H6F4INO/c1-4-2-5(13)6(3-9)14-7(4)15-8(10,11)12/h2H,3H2,1H3
- InChI Key: FDCBYVBOKJDUSF-UHFFFAOYSA-N
- SMILES: IC1C=C(C)C(=NC=1CF)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 213
- XLogP3: 3.6
- Topological Polar Surface Area: 22.1
2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092848-1g |
2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine |
1804774-40-0 | 97% | 1g |
1,519.80 USD | 2021-05-31 |
2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine
2-(Fluoromethyl)-3-Iodo-5-Methyl-6-(Trifluoromethoxy)Pyridine: A Comprehensive Overview
The compound 2-(Fluoromethyl)-3-Iodo-5-Methyl-6-(Trifluoromethoxy)Pyridine (CAS No. 1804774-40-0) is a highly specialized pyridine derivative with a unique combination of substituents that confer distinctive chemical and physical properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluoromethyl, iodo, methyl, and trifluoromethoxy groups on the pyridine ring introduces a complex interplay of electronic effects, making it a valuable molecule for both academic and industrial research.
Recent studies have highlighted the importance of pyridine derivatives like this compound in drug discovery. The trifluoromethoxy group, in particular, is known to enhance the stability and bioavailability of molecules, making them more suitable for therapeutic applications. Researchers have explored the use of this compound as an intermediate in the synthesis of bioactive agents targeting various diseases, including cancer and infectious disorders. Its ability to undergo a wide range of chemical transformations further underscores its versatility in organic synthesis.
In the realm of materials science, the compound has shown promise as a precursor for advanced materials with tailored electronic properties. The fluoromethyl and trifluoromethoxy groups contribute to the molecule's fluorination, which is often desirable in creating materials with enhanced thermal stability and dielectric properties. Recent advancements in nanotechnology have also leveraged this compound to develop novel nanocomposites with applications in electronics and energy storage.
From a synthetic perspective, the preparation of 2-(Fluoromethyl)-3-Iodo-5-Methyl-6-(Trifluoromethoxy)Pyridine involves a series of intricate reactions that highlight the ingenuity of modern organic chemistry. The strategic introduction of substituents on the pyridine ring requires precise control over reaction conditions to ensure high yields and purity. Innovations in catalytic methods and green chemistry have further streamlined the synthesis process, making it more environmentally friendly and cost-effective.
Moreover, computational studies have provided deeper insights into the molecular structure and reactivity of this compound. Advanced computational models have been employed to predict its electronic properties, reactivity patterns, and potential interactions with biological systems. These studies have not only enhanced our understanding of the compound but also guided its rational design for specific applications.
In conclusion, 2-(Fluoromethyl)-3-Iodo-5-Methyl-6-(Trifluoromethoxy)Pyridine stands as a testament to the progress in chemical synthesis and its diverse applications across multiple disciplines. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
1804774-40-0 (2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)